3',5'-Dimethyl-2-morpholinomethyl benzophenone
Overview
Description
3’,5’-Dimethyl-2-morpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 3’ and 5’ positions and a morpholinomethyl group at the 2 position of the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Methyl Groups: The methyl groups are introduced at the 3’ and 5’ positions through a methylation reaction. This can be achieved using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3’,5’-Dimethyl-2-morpholinomethyl benzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cell damage in photodynamic therapy. The compound’s molecular targets include cellular components such as DNA, proteins, and lipids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the methyl and morpholinomethyl groups.
4-Methylbenzophenone: A derivative with a single methyl group at the 4 position.
2-Morpholinomethylbenzophenone: A derivative with only the morpholinomethyl group at the 2 position.
Uniqueness
3’,5’-Dimethyl-2-morpholinomethyl benzophenone is unique due to the presence of both methyl groups and the morpholinomethyl group, which confer distinct chemical and physical properties. These structural features enhance its photoinitiating ability and potential biological activities compared to similar compounds .
Biological Activity
3',5'-Dimethyl-2-morpholinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzophenone core with two methyl groups at the 3' and 5' positions and a morpholinomethyl substituent at the 2 position. This unique structure enhances its photoinitiating ability and potential biological activities compared to other benzophenones.
The primary mechanism of action involves the compound's ability to absorb ultraviolet (UV) light, leading to the generation of reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage, making it a candidate for applications in photodynamic therapy (PDT) for cancer treatment. The compound's molecular targets include cellular components such as DNA, proteins, and lipids, resulting in various biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's effectiveness against resistant strains highlights its importance in addressing antibiotic resistance issues in modern medicine.
Photodynamic Therapy
As a photosensitizer in PDT, this compound has been investigated for its ability to induce cell death in cancerous tissues upon exposure to light. The generation of singlet oxygen and free radicals upon UV light activation contributes to its cytotoxic effects on tumor cells.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Photodynamic Activity Assessment
In another study focusing on photodynamic activity, researchers treated human cancer cell lines with varying concentrations of this compound before exposing them to light. The study found that higher concentrations led to increased cell death rates, confirming its potential as an effective photosensitizer in PDT .
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 85 |
10 | 60 |
50 | 30 |
Comparison with Similar Compounds
Compared to other benzophenones, such as Benzophenone-3 and 4-Methylbenzophenone, this compound exhibits enhanced biological activities due to its unique structural features. Its dual functionality as both a photoinitiator and an antimicrobial agent sets it apart from its counterparts .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-11-16(2)13-18(12-15)20(22)19-6-4-3-5-17(19)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAIRIKWZUVFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643545 | |
Record name | (3,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-59-9 | |
Record name | Methanone, (3,5-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.